molecular formula C17H14BrNO4 B5357280 5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE

5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE

Cat. No.: B5357280
M. Wt: 376.2 g/mol
InChI Key: LRSYDNSQEHGTQG-UHFFFAOYSA-N
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Description

5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE is a complex organic compound with a unique structure that combines a benzofuran core with a bromine atom and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another brominated compound with similar structural features but different functional groups.

    1-Bromo-2,5-dimethoxybenzene: A simpler compound with a bromine atom and two methoxy groups on a benzene ring.

Uniqueness

5-BROMO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-AMINE is unique due to its combination of a benzofuran core, bromine atom, and dimethoxybenzoyl group, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(3-amino-5-bromo-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-21-10-4-6-13(22-2)12(8-10)16(20)17-15(19)11-7-9(18)3-5-14(11)23-17/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSYDNSQEHGTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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